6-Methylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCJMVDJHUBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340811 | |
| Record name | 6-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54751-93-8 | |
| Record name | 6-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Piperidine Scaffolds in Modern Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in the world of organic chemistry. longdom.orgnih.gov Its prevalence stems from its presence in a multitude of natural products, particularly alkaloids, and its extensive use in the pharmaceutical industry. nih.govatamanchemicals.comresearchgate.net Piperidine and its derivatives are considered crucial building blocks in drug discovery and development, featuring in over seventy commercialized drugs. researchgate.net
The versatility of the piperidine scaffold allows for diverse substitution patterns, which in turn modulates the biological activity of the resulting molecules. longdom.org This structural flexibility makes it a favored component for medicinal chemists aiming to fine-tune the properties of drug candidates. longdom.org Many approved drugs, including those for central nervous system disorders, anticoagulants, and antihistamines, incorporate the piperidine framework. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, an ongoing and important focus of modern organic chemistry. nih.gov
The significance of the piperidine scaffold is underscored by its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). atamanchemicals.com Its ability to be readily synthesized, often through the hydrogenation of pyridine (B92270) precursors, adds to its appeal in both academic and industrial research settings. nih.gov
Stereochemical Considerations and Isomerism of 6 Methylpiperidin 3 Ol
The introduction of substituents onto the piperidine (B6355638) ring introduces stereochemical complexity. In the case of 6-Methylpiperidin-3-ol, the presence of two stereocenters at the C3 and C6 positions gives rise to multiple stereoisomers. Specifically, there are four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). These isomers exist as two pairs of enantiomers. The relationship between a cis-isomer (e.g., (3R,6S)) and a trans-isomer (e.g., (3R,6R)) is diastereomeric.
The specific spatial arrangement of the hydroxyl and methyl groups is critical as it dictates the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules, such as biological receptors. The synthesis and separation of these individual stereoisomers are non-trivial and often require specialized techniques in asymmetric synthesis or chiral resolution.
The table below outlines the different stereoisomers of this compound.
| Stereoisomer | Configuration at C3 | Configuration at C6 | Relationship |
| (3R,6R)-6-Methylpiperidin-3-ol | R | R | Enantiomer of (3S,6S) |
| (3S,6S)-6-Methylpiperidin-3-ol | S | S | Enantiomer of (3R,6R) |
| (3R,6S)-6-Methylpiperidin-3-ol | R | S | Enantiomer of (3S,6R) |
| (3S,6R)-6-Methylpiperidin-3-ol | S | R | Enantiomer of (3R,6S) |
The distinct properties of these isomers mean that one particular stereoisomer may exhibit desired biological activity while others may be inactive or have different effects. Therefore, the stereoselective synthesis of a specific isomer is often a key objective in medicinal chemistry research. For instance, the synthesis of 2,6-disubstituted 3-piperidinols with specific relative stereochemistry has been a subject of significant research. researchgate.net
Derivatization and Analog Synthesis of 6 Methylpiperidin 3 Ol
Strategies for Stereoselective Chiral Derivatization
The synthesis of enantiomerically pure derivatives of 6-methylpiperidin-3-ol is crucial for understanding structure-activity relationships and for the development of chiral drugs. Several key strategies have been employed to achieve high levels of stereocontrol.
One prominent method is enzymatic resolution . Lipases, such as those from Candida antarctica, have been utilized to selectively hydrolyze a racemic ester intermediate, allowing for the separation of the desired (3R)-enantiomer. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Another powerful strategy involves asymmetric synthesis starting from achiral or prochiral precursors. This can be accomplished through various techniques:
Asymmetric Alkylation: Chiral auxiliaries, such as Evans oxazolidinones, can be used to direct the addition of the methyl group to a piperidin-3-ol precursor in a stereoselective manner. This involves deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with methyl iodide.
Catalytic Asymmetric Hydrogenation: A ketone precursor can be asymmetrically hydrogenated to the corresponding (3R)-alcohol using chiral catalysts like Rhodium-DuPhos.
Biocatalytic Transamination: This method has been successfully applied in the synthesis of the piperidine (B6355638) core of the orexin (B13118510) receptor antagonist MK-6096. acs.org A practical biocatalytic transamination process, coupled with a crystallization-induced dynamic resolution, converted a trans/cis mixture of a lactam acid into the desired trans-lactam acid salt with greater than 95% diastereomeric excess. acs.org
Crystallization-induced dynamic resolution (CIDR) has proven to be a particularly effective technique for obtaining stereochemically pure piperidine derivatives. acs.org In the synthesis of a key intermediate for ((3R,6R)-6-methylpiperidin-3-yl)methanol, a mixture of diastereomers was converted into a single, desired product by taking advantage of the differential solubility of the diastereomeric salts and rapid solution-phase epimerization. acs.org
These methods provide access to specific stereoisomers of this compound and its derivatives, which is essential for their application in medicinal chemistry and other fields where stereochemistry plays a critical role.
Table 1: Strategies for Stereoselective Chiral Derivatization of this compound Precursors
| Strategy | Key Reagents/Catalysts | Substrate Type | Outcome | Reference(s) |
|---|---|---|---|---|
| Enzymatic Resolution | Lipase (e.g., Candida antarctica) | Racemic ester of a piperidinol precursor | Isolation of a single enantiomer | |
| Asymmetric Alkylation | Evans oxazolidinone, LDA, Methyl iodide | Piperidin-3-ol precursor | Stereoselective methylation | |
| Asymmetric Hydrogenation | Rhodium-DuPhos catalyst | Ketone precursor | Enantioselective reduction to the alcohol | |
| Biocatalytic Transamination | Transaminase enzymes | Keto acid precursor | Asymmetric synthesis of amino lactam | acs.org |
Synthesis of Substituted Piperidinol Analogs and Isomers
The synthesis of analogs of this compound with various substitution patterns is a key area of research, driven by the need for novel compounds with diverse biological activities. These synthetic efforts often focus on introducing substituents at different positions of the piperidine ring and on creating different stereoisomers.
The synthesis of 2,6-disubstituted piperidin-3-ols is of particular interest as this structural motif is found in a variety of alkaloid lipids with significant biological activities. researchgate.net Strategies for constructing this core often involve intramolecular reductive amination or intramolecular alkylation of suitable amine derivatives. researchgate.net
A diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol and the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid has been developed from chiral β-enaminoesters. rsc.orgrsc.orgresearchgate.net This methodology utilizes an intramolecular non-classical Corey–Chaykovsky ring-closing reaction to generate new stereogenic centers with high diastereoselectivity. rsc.orgrsc.org
Furthermore, various substituted piperidine derivatives have been synthesized for medicinal chemistry applications. For instance, N-substituted piperidones and piperidines, which can serve as precursors to more complex molecules, have been prepared using green chemistry approaches that offer advantages over classical methods like the Dieckman condensation. researchgate.net The synthesis of analogs with different substituents on the nitrogen atom or at other positions on the ring allows for the exploration of a wider chemical space and the optimization of pharmacological properties. mdpi.com
Table 2: Examples of Synthesized this compound Analogs and Isomers
| Compound Name | Key Synthetic Method | Starting Materials | Significance | Reference(s) |
|---|---|---|---|---|
| ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Biocatalytic transamination and crystallization-induced dynamic resolution | Methyl vinyl ketone, Diethyl malonate | Intermediate for orexin receptor antagonists | acs.org |
| (2S,4S)-2-Methylpiperidin-4-ol | Intramolecular non-classical Corey–Chaykovsky ring-closing reaction | Chiral β-enaminoesters | Chiral building block | rsc.orgrsc.orgresearchgate.net |
| (2R,4R,6S)-4-Hydroxy-6-methylpiperidine-2-carboxylic acid hydrochloride | Intramolecular non-classical Corey–Chaykovsky ring-closing reaction | Chiral β-enaminoesters | Pipecolic acid derivative | rsc.orgrsc.orgresearchgate.net |
Functionalization for Tailored Chemical Properties
The functionalization of the this compound scaffold at its reactive sites—the secondary amine and the hydroxyl group—is a common strategy to fine-tune its physicochemical and biological properties. These modifications can impact factors such as lipophilicity, solubility, metabolic stability, and target-binding affinity.
N-Functionalization: The nitrogen atom of the piperidine ring is a key site for derivatization.
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups on the nitrogen can significantly alter the compound's properties. For example, N-methylation is a common modification. The von Braun reaction, using cyanogen (B1215507) bromide, allows for the dealkylation of N-substituted piperidines, which can then be re-functionalized with different groups. thieme-connect.de
N-Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides, which can influence the compound's electronic properties and hydrogen bonding capacity.
O-Functionalization: The hydroxyl group at the 3-position is another versatile handle for modification.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-methylpiperidin-3-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄). This transformation opens up further synthetic possibilities.
Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to modulate lipophilicity and other properties. For instance, reaction with tosyl chloride (TsCl) in pyridine (B92270) yields the corresponding tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Substitution: The hydroxyl group can be replaced by other functional groups, such as halides or tosylates, through nucleophilic substitution reactions.
These functionalization strategies have been employed to synthesize a wide range of derivatives with tailored properties for various applications, including their use as intermediates in the synthesis of pharmaceuticals and as probes for studying biological systems. For instance, the introduction of specific substituents can enhance a molecule's lipid solubility, which can improve its absorption and distribution in biological systems. eurjchem.com
Table 3: Common Functionalization Reactions of this compound
| Reaction Type | Reagents | Functional Group Modified | Product Type | Purpose | Reference(s) |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl halides, Reductive amination | Secondary Amine | Tertiary Amine | Modulate basicity and lipophilicity | researchgate.net |
| N-Dealkylation (von Braun) | Cyanogen bromide (BrCN) | Tertiary Amine | Secondary Amine | Enable further N-functionalization | thieme-connect.de |
| O-Oxidation | PCC, KMnO₄ | Secondary Alcohol | Ketone | Intermediate for further synthesis | |
| O-Sulfonylation | Tosyl chloride (TsCl) | Secondary Alcohol | Tosylate | Create a good leaving group | |
| O-Esterification | Acid chlorides, Anhydrides | Secondary Alcohol | Ester | Modulate lipophilicity and serve as a prodrug | smolecule.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| ((3R,6R)-6-Methylpiperidin-3-yl)methanol |
| (2S,4S)-2-Methylpiperidin-4-ol |
| (2R,4R,6S)-4-Hydroxy-6-methylpiperidine-2-carboxylic acid |
| Evans oxazolidinone |
| Lithium diisopropylamide (LDA) |
| Methyl iodide |
| Rhodium-DuPhos |
| MK-6096 |
| Methyl vinyl ketone |
| Diethyl malonate |
| Pyridinium chlorochromate (PCC) |
| Potassium permanganate (KMnO₄) |
| Tosyl chloride (TsCl) |
Advanced Spectroscopic and Structural Elucidation of 6 Methylpiperidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 6-methylpiperidin-3-ol, providing detailed information about the molecular framework, connectivity, and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the carbon and hydrogen atoms within the this compound molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) are highly sensitive to the local electronic environment and spatial arrangement of atoms.
In ¹H NMR, the protons attached to the chiral centers (H3 and H6) and the methyl group are particularly diagnostic. The relative orientation of the hydroxyl and methyl groups in the cis and trans diastereomers influences the chemical shifts and coupling patterns of the ring protons. For instance, the axial or equatorial position of these substituents in the preferred chair conformation of the piperidine (B6355638) ring leads to distinct J-coupling values between adjacent protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning specific signals to their respective atoms by revealing proton-proton and proton-carbon correlations.
The ¹³C NMR spectrum provides a count of unique carbon environments. The chemical shifts of the carbons bearing the hydroxyl group (C3), the methyl group (C6), and the methyl group itself are key indicators for structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual values may vary based on solvent, concentration, and specific stereoisomer.
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| CH₃- | δ 1.0-1.2 (d) | δ ~22 |
| -CH(CH₃)- (C6) | δ 2.8-3.1 (m) | δ ~53 |
| -CH(OH)- (C3) | δ 3.6-4.0 (m) | δ ~67 |
| Ring CH₂ (C2, C4, C5) | δ 1.2-2.0 (m) | δ 25-48 |
| NH | δ 1.5-2.5 (br s) | - |
The quantification of diastereomers (cis vs. trans) is readily achievable using ¹H NMR spectroscopy. nih.gov Specific proton signals that are well-resolved and unique to each diastereomer can be integrated. The ratio of the areas of these integrals directly corresponds to the molar ratio of the diastereomers in the sample. rsc.org Band-selective pure shift NMR techniques can be employed to collapse complex multiplets into singlets, which significantly enhances spectral resolution and allows for more accurate integration, even when signal overlap is present in conventional spectra. nih.gov
While NMR is effective for diastereomeric ratio analysis, the separation and quantification of all four stereoisomers (i.e., (3R,6R), (3S,6S), (3R,6S), and (3S,6R)) typically require a chiral separation technique. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., a cellulose-based column) is a powerful method for this purpose. nih.gov Often, the piperidine is first derivatized, for example, by benzoylation, to introduce a chromophore that facilitates UV detection and can enhance the chiral recognition by the stationary phase, leading to baseline separation of the stereoisomers. acs.org
<sup>1</sup>H NMR and <sup>13</sup>C NMR for Comprehensive Structural Assignment
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, providing unequivocal proof of both relative and absolute stereochemistry. anton-paar.com To perform this analysis, a high-quality single crystal of this compound or a suitable crystalline derivative must be grown.
The technique involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern provides information on the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. anton-paar.com Advanced computational analysis of the diffraction intensities allows for the construction of an electron density map, from which the precise coordinates of every atom (excluding hydrogens, which are often inferred) in the molecule can be determined.
This atomic map reveals:
Relative Stereochemistry : It unambiguously distinguishes between the cis and trans isomers by showing whether the methyl and hydroxyl groups are on the same or opposite sides of the piperidine ring.
Absolute Stereochemistry : When a single enantiomer is crystallized from a non-racemic sample, the analysis can determine the absolute configuration (R or S) at each chiral center. slideshare.net This is often achieved through the analysis of anomalous dispersion effects, particularly if heavier atoms are present in the structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The absorption of IR radiation or the inelastic scattering of laser light (Raman effect) occurs at specific frequencies corresponding to the molecule's bond stretching, bending, and other vibrations. pageplace.de These techniques are excellent for identifying the functional groups present in this compound.
Raman Spectroscopy : This technique is more sensitive to non-polar, symmetric bonds. ksu.edu.sa Therefore, it provides complementary information, with strong signals often observed for C-C backbone vibrations. The combination of IR and Raman spectra gives a more complete vibrational profile of the molecule. spectroscopyonline.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |
| N-H Stretch (H-bonded) | 3200 - 3500 (broad) | IR |
| C-H Stretch (Alkyl) | 2850 - 3000 (strong) | IR, Raman |
| C-O Stretch | 1050 - 1150 (strong) | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structural features of a compound based on its fragmentation patterns. For this compound (Molecular Formula: C₆H₁₃NO), the monoisotopic mass is 115.0997 g/mol . epa.gov
In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 116.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with very high precision.
Under harder ionization conditions, such as Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 115 is observed, followed by characteristic fragmentation. The fragmentation pattern provides structural clues. Common fragmentation pathways for this compound would likely include:
Loss of the methyl group (•CH₃) to yield a fragment at m/z 100.
Alpha-cleavage adjacent to the nitrogen atom, leading to the breaking of the ring.
Dehydration, involving the loss of a water molecule (H₂O) from the molecular ion.
Solid-State Characterization Techniques
The physical properties of this compound in its solid form are investigated using a variety of techniques that are essential in fields like pharmaceutical development. americanpharmaceuticalreview.com
X-ray Powder Diffraction (XRPD) : This technique is used to analyze the bulk crystalline nature of a solid sample. Unlike single-crystal X-ray diffraction, XRPD is performed on a fine powder. The resulting diffractogram is a unique "fingerprint" for a specific crystalline form (polymorph), allowing for phase identification and assessment of crystallinity versus amorphous content. scielo.br
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine key thermal properties, such as the melting point and enthalpy of fusion. It can also reveal information about phase transitions, polymorphism, and the purity of the sample. researchgate.net
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This analysis is valuable for determining the thermal stability and decomposition temperature of the compound. For hydrated or solvated crystal forms, TGA can quantify the amount of water or solvent present in the crystal lattice by identifying the characteristic mass loss at specific temperatures. scielo.br
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a critical non-destructive technique used to analyze the solid-state structure of materials. usp.org It is exceptionally valuable for distinguishing between different physical forms of a substance, such as crystalline and amorphous states. improvedpharma.com Crystalline solids, with their ordered long-range atomic structure, produce a unique diffraction pattern characterized by sharp peaks at specific diffraction angles (2θ). improvedpharma.com In contrast, amorphous materials lack this long-range order and generate a diffuse pattern with broad halos. improvedpharma.comicdd.com
Each crystalline form of a compound, including polymorphs, solvates, and hydrates, produces a distinct XRPD pattern that serves as a unique "fingerprint" for identification. improvedpharma.com The technique is instrumental in confirming the uniformity of a crystal form, evaluating the degree of crystallinity, and investigating phase transformations that may occur under different conditions like changes in temperature or humidity. usp.orgimprovedpharma.com
In the analysis of a related compound, ((3R,6R)-6-Methylpiperidin-3-yl)methanol, XRPD is utilized to confirm its crystalline structure. While specific data for this compound is not detailed in the provided sources, a typical analysis would yield a pattern of characteristic peaks. The table below illustrates a representative format for such data, based on findings for analogous compounds. acs.org
Table 1: Representative XRPD Peak List for a Crystalline Piperidine Derivative
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 75 |
| 18.8 | 4.72 | 90 |
| 21.1 | 4.21 | 85 |
| 23.5 | 3.78 | 60 |
| 25.9 | 3.44 | 50 |
| 28.3 | 3.15 | 45 |
Note: This data is illustrative and represents a typical pattern for a crystalline piperidine derivative.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is a powerful tool for determining the thermal properties of materials, such as melting point, glass transition temperature, and enthalpy of fusion. researchgate.net
When a material undergoes a phase transition, such as melting, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of the transition. researchgate.net For a crystalline solid like this compound, a sharp endothermic peak would be expected, indicating its melting point. Analysis of a closely related piperidine derivative revealed a distinct melting endotherm, confirming its crystalline nature and providing its melting point. acs.org
Table 2: Illustrative DSC Thermal Events for a this compound Analog
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 110.5 | 112.8 | 150.2 |
Note: Data is based on the analysis of a related compound, ((3R,6R)-6-Methylpiperidin-3-yl)methanol, as a representative example. acs.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for assessing the thermal stability and composition of a material, including the presence of volatile components like water or residual solvents. researchgate.net
A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until it reaches a temperature at which it begins to decompose or volatilize, at which point a significant drop in mass is observed. For a compound like this compound, TGA can confirm the absence of bound solvents or hydrates and determine its decomposition temperature. In the TGA trace of an analogous compound, ((3R,6R)-6-Methylpiperidin-3-yl)methanol, no significant weight loss was observed before its boiling point, indicating it was an anhydrous and non-solvated material. acs.org
Table 3: Representative TGA Data for a Piperidine Derivative
| Temperature Range (°C) | Weight Loss (%) | Observation |
|---|---|---|
| 25 - 150 | < 0.5% | No significant loss of volatiles; indicates an anhydrous/asolvated sample. |
| > 200 | > 99% | Significant weight loss corresponding to decomposition and/or volatilization. |
Note: This data is illustrative of a thermally stable, non-solvated compound, based on findings for a related structure. acs.org
Advanced Chromatographic Methodologies for Complex Mixture Analysis
The synthesis and storage of chemical compounds can lead to the presence of impurities, by-products, or degradants. Advanced chromatographic techniques coupled with high-resolution mass spectrometry are indispensable for separating, identifying, and quantifying these components in complex mixtures.
Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF)
Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF) is a highly sensitive and accurate technique for the analysis of volatile and semi-volatile compounds. lcms.cz The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase. chromatographyonline.com The QTOF mass spectrometer then provides high-resolution mass data, enabling the determination of elemental formulas for both known and unknown compounds. gcms.cz
This method is particularly effective for impurity profiling. jeol.com In the context of this compound, GC-QTOF could be used to identify and quantify trace-level impurities such as residual starting materials, synthetic by-products, or residual solvents. The combination of retention time from the GC and the accurate mass measurement from the QTOF detector provides a high degree of confidence in compound identification. mdpi.com
Table 4: Potential Impurities in this compound Analysis by GC-QTOF
| Retention Time (min) | Accurate Mass (m/z) | Proposed Formula | Potential Identification |
|---|---|---|---|
| 8.5 | 114.0891 | C6H12N | Dehydration product |
| 10.2 | 99.0684 | C5H9NO | Ring-opened by-product |
| 12.1 | 115.0997 | C6H13NO | This compound (cis-isomer) |
Note: This table is a conceptual illustration of how GC-QTOF could be applied to identify potential process-related impurities.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)
For compounds that are non-volatile, polar, or thermally unstable, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) is the analytical method of choice. filab.fr LC separates components in a liquid mobile phase, making it suitable for a wider range of compounds than GC. chromatographyonline.com Coupled with a QTOF detector, it allows for the precise determination of the molar mass and, consequently, the chemical formula of eluted compounds. filab.fr
LC-QTOF is a powerful tool for identifying impurities, degradants, and related substances in pharmaceutical samples. filab.frresearchgate.net For this compound, this technique could be employed to analyze for less volatile synthetic by-products or products of degradation from stability studies. The high mass accuracy of the QTOF helps to distinguish between compounds with very similar nominal masses, providing confidence in structural elucidation. mdpi.com
Table 5: Conceptual Analysis of a this compound Sample by LC-QTOF
| Retention Time (min) | Accurate Mass [M+H]⁺ (m/z) | Proposed Formula | Potential Identification |
|---|---|---|---|
| 3.5 | 116.1070 | C6H14NO⁺ | This compound |
| 4.8 | 130.1226 | C7H16NO⁺ | N-Methylated by-product |
| 6.2 | 231.2067 | C12H23N2O⁺ | Dimeric impurity |
Note: This table is a conceptual illustration of the application of LC-QTOF for the analysis of non-volatile related substances.
Theoretical and Computational Chemistry Studies on 6 Methylpiperidin 3 Ol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool in computational chemistry for studying the properties of molecules like 6-methylpiperidin-3-ol.
Geometry Optimization and Conformational Landscapes
The first step in a computational study of this compound would involve geometry optimization to determine its most stable three-dimensional structure. For a substituted piperidine (B6355638) like this, multiple conformations are possible due to the flexible ring and the stereochemistry at carbons 3 and 6. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents—the methyl group at position 6 and the hydroxyl group at position 3—can be in either axial or equatorial positions.
For cis- and trans-isomers of this compound, several chair conformations would be computationally modeled. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to calculate the energies of these different conformers. The relative energies would reveal the most stable conformation, which is typically the one with the bulky substituents in the equatorial position to minimize steric hindrance. For instance, studies on related methylpiperidines have shown that the equatorial conformation is generally favored. acs.org The conformational preferences in fluorinated piperidines have also been extensively studied, revealing the influence of various interactions on the stability of different conformers. researchgate.net
A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the C-O and C-C bonds of the substituents to identify all local minima and the transition states connecting them. This would provide a detailed understanding of the molecule's flexibility and the energy barriers between different conformations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pjoes.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich areas. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-O bonds.
The HOMO-LUMO energy gap can be calculated using DFT. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of similar piperidine derivatives, this gap has been used to predict their relative reactivities. pjoes.comekb.egbibliotekanauki.pl
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. These sites would be the most probable for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen would exhibit a positive potential (blue), making them susceptible to attack by nucleophiles. MEP analysis has been effectively used to understand the reactivity of various heterocyclic compounds, including piperidine derivatives. derpharmachemica.com
Natural Bond Orbital (NBO) and Fukui Function Analysis
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. For this compound, the nitrogen and oxygen atoms would be expected to have high values for nucleophilic attack, while the acidic hydrogen of the hydroxyl group would be a likely site for nucleophilic attack.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (¹H and ¹³C) can be predicted.
These predicted chemical shifts can be correlated with experimental NMR data to confirm the structure and conformation of the molecule. For this compound, theoretical calculations would help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule, especially for distinguishing between axial and equatorial protons and carbons. Theoretical NMR studies have been successfully applied to various piperidine derivatives to elucidate their structures. researchgate.netajol.infoacs.org
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of this compound
| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |
| C2 | 45.8 |
| C3 | 68.2 |
| C4 | 32.5 |
| C5 | 28.1 |
| C6 | 52.3 |
| C-Methyl | 21.9 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would depend on the specific conformer and the level of theory used.
Quantum Chemical Descriptors and Global Chemical Reactivity Indices
From the calculated HOMO and LUMO energies, several global chemical reactivity indices can be derived to further quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior.
Key global reactivity indices include:
Ionization Potential (I): Approximated as I ≈ -E(HOMO).
Electron Affinity (A): Approximated as A ≈ -E(LUMO).
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
These indices have been used to compare the reactivity of different piperidine derivatives in various studies. pjoes.comekb.eg
Table 3: Hypothetical Global Chemical Reactivity Indices for this compound
| Descriptor | Hypothetical Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | -1.2 |
| Electronegativity (χ) | 2.65 |
| Chemical Hardness (η) | 3.85 |
| Chemical Softness (S) | 0.26 |
| Electrophilicity Index (ω) | 0.91 |
Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.
Mechanistic Insights from Computational Simulations
Computational simulations, particularly molecular dynamics (MD), have become instrumental in elucidating the dynamic behavior and interaction mechanisms of small molecules like this compound at an atomic level. These studies provide crucial insights into how such compounds bind to biological targets, their conformational stability, and the energetic landscapes of their interactions.
MD simulations on piperidine scaffolds have revealed significant details about their binding mechanisms. For instance, simulations of reversible inhibitors bound to the main protease (Mpro) of SARS-CoV-2 have characterized various binding pockets and the dynamic interactions of ligands within them. researchhub.com These simulations, sometimes extending over microseconds, help identify key amino acid residues that are crucial for stabilizing the ligand in the active site. researchhub.com
In a study involving a derivative, (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, MD simulations showed how the ligand orients itself within a binding pocket. researchhub.com The analysis of the binding pose indicated that the phenyl ring occupied a cavity, while the hydroxyl group of the piperidin-3-ol moiety was positioned to form specific hydrogen bond interactions with key residues in the pocket, such as TYR239, GLU240, and MET235. researchhub.com However, in some complexes, the piperidin-3-ol's OH group may not be ideally positioned to form these crucial hydrogen bonds, affecting its binding affinity. researchhub.com
Further computational work on inhibitors for the methyltransferase-like 3 (METTL3) enzyme, which feature a piperidine-3-ol scaffold, combined X-ray crystallography with MD simulations to understand structure-activity relationships. uzh.ch These simulations, running for hundreds of nanoseconds, confirmed the stability of a lipophilic cage within the enzyme's binding site, with root-mean-square deviation (RMSD) values for the cage-forming residues remaining low (around 1 Å), indicating a stable binding environment. uzh.ch Such studies highlight how substituents on the piperidine ring can significantly enhance binding affinity by displacing unfavorable water molecules from highly lipophilic pockets. uzh.ch The chirality of the piperidin-3-ol is also shown to be critical, with computational and experimental data consistently showing that the R-configuration has a stronger binding affinity than the S-configuration for certain targets. uzh.ch
These computational approaches provide a detailed, dynamic picture of molecular interactions that is often unattainable through experimental methods alone. They unravel the roles of specific structural features, such as the hydroxyl and methyl groups of this compound, in molecular recognition and binding events. researchhub.comuzh.ch
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The intermolecular interactions of this compound are critical to its chemical and physical properties, as well as its biological activity. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom and the oxygen of the hydroxyl group) dictates its interaction profile.
Hydrogen Bonding:
Hydrogen bonds are the most significant non-covalent interactions for this compound. The hydroxyl (-OH) group can act as a proton donor, while the lone pairs on the oxygen and nitrogen atoms can act as proton acceptors. These interactions are fundamental to the molecule's structure in condensed phases and its ability to bind to biological receptors. illinois.edumdpi.com In computational studies of similar piperidine derivatives binding to enzymes, hydrogen bonds are consistently identified as key stabilizing interactions. For example, simulations have shown the hydroxyl group forming hydrogen bonds with the side chains of amino acid residues like tyrosine and glutamic acid. researchhub.com The stability of these hydrogen-bonded networks is a crucial factor in determining the binding affinity and specificity of the ligand. mdpi.com
Hirshfeld Surface Analysis:
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline structures. bohrium.commdpi.com It partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, one can gain a detailed understanding of all intermolecular contacts. Although a specific Hirshfeld analysis for this compound is not publicly available, analysis of structurally related piperidine derivatives provides insight into the expected interactions. bohrium.commdpi.com
The primary outputs of this analysis include:
d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum), which often correspond to hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue areas indicate regions without significant contact. mdpi.comresearchgate.net For this compound, prominent red spots would be expected, corresponding to O-H···N or O-H···O hydrogen bonds.
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). mdpi.com The percentage contribution of different types of contacts can be quantified from these plots.
The table below illustrates the typical contributions of various intermolecular contacts for a related substituted piperidinone derivative, providing an example of the data obtained from a Hirshfeld analysis. bohrium.com
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~45-55% | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. |
| O···H / H···O | ~15-25% | Indicates significant hydrogen bonding and other close contacts involving oxygen and hydrogen atoms. |
| C···H / H···C | ~10-20% | Represents weaker C-H···π or other van der Waals interactions. |
| N···H / H···N | ~5-10% | Highlights contacts involving the piperidine nitrogen, including potential hydrogen bonds. |
| Other (e.g., C···C, C···O) | <5% | Minor contributions from other van der Waals contacts. |
Shape Index and Curvedness: The shape index provides information about the local topology of the surface, identifying complementary hollows (red) and bumps (blue) where molecules fit together. Curvedness relates to the sharpness of curvature on the surface, with flat regions indicating potential π-π stacking interactions (not expected to be dominant for this compound itself but relevant for derivatives). mdpi.com
Role of 6 Methylpiperidin 3 Ol As a Key Building Block in Complex Chemical Synthesis
Chiral Auxiliaries and Ligands Derived from 6-Methylpiperidin-3-ol
The chiral nature of this compound makes it an excellent scaffold for the development of chiral auxiliaries and ligands, which are indispensable tools in asymmetric synthesis for producing enantiomerically pure compounds. The stereocenters at positions 3 and 6 of the piperidine (B6355638) ring allow for the creation of a well-defined three-dimensional environment. When incorporated into a ligand that coordinates with a metal center, this chiral environment can effectively bias the trajectory of an incoming substrate, leading to highly stereoselective transformations. mdpi.comacs.org
The development of modular chiral ligands has enabled the fine-tuning of metal complexes to create highly active and efficient catalysts for asymmetric reactions. acs.org Derivatives of this compound can be synthesized to feature various coordinating atoms, leading to ligand classes such as P,N-ligands or N,O-ligands. For example, the hydroxyl group can be modified to introduce a phosphine (B1218219) moiety, while the nitrogen atom of the ring can coordinate directly to a metal. These ligands are crucial for a range of catalytic processes. acs.org
Table 1: Potential Ligand Types from this compound and Their Applications
| Ligand Type | Potential Derivatization | Example Catalytic Application |
|---|---|---|
| N,O-Ligands | The nitrogen and oxygen atoms of the parent molecule coordinate to a metal center. | Asymmetric transfer hydrogenation, enantioselective addition of organozinc reagents. |
| P,N-Ligands | The hydroxyl group is replaced by a phosphine-containing group. | Asymmetric hydrogenation, acs.org Heck reactions. mdpi.com |
| Chiral Auxiliaries | The molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric alkylation, aldol (B89426) reactions. rsc.org |
The use of such chiral ligands derived from piperidine frameworks has been successful in various enantioselective reactions, including palladium-catalyzed aza-Heck cyclizations and nickel-catalyzed hydroalkenylations, which utilize chiral P-O ligands to achieve high selectivity. mdpi.com The ability to synthesize these ligands from a readily available chiral building block like this compound is a significant advantage in the field of asymmetric catalysis.
Precursors for Synthetically Challenging Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are among the most significant structural classes in medicinal chemistry, forming the core of numerous pharmaceuticals. mdpi.commdpi.comijnrd.org this compound is not only a nitrogen heterocycle itself but also serves as a key precursor for the synthesis of more complex and synthetically challenging heterocyclic systems. researchgate.netrsc.orgwikipedia.org The reactivity of its secondary amine and hydroxyl group allows for a wide range of chemical transformations, enabling the construction of fused, spiro, and other complex polycyclic scaffolds. mdpi.comresearchgate.net
The synthesis of such complex molecules often relies on robust and efficient cyclization strategies. nih.gov Chiral, non-racemic bicyclic lactams, which are valuable intermediates for preparing substituted piperidine drugs, can be synthesized from amino alcohol precursors. rsc.orgrsc.org For instance, methodologies involving intramolecular cyclizations are frequently employed to build upon the piperidine core. mdpi.com The functional groups of this compound are ideal handles for initiating such cyclization cascades or for coupling with other molecular fragments to build larger, more intricate heterocyclic frameworks. researchgate.netnih.gov This makes the compound a valuable starting material in the divergent synthesis of compound libraries for drug discovery. mdpi.com
Table 2: Examples of Complex Heterocyclic Systems Derived from Piperidine Precursors
| Heterocyclic System | Key Synthetic Strategy | Relevance |
|---|---|---|
| Bicyclic Lactams | Intramolecular Corey–Chaykovsky ring-closing reaction. rsc.orgrsc.org | Scaffolds for synthesizing 4-hydroxy piperidines and pipecolic acid derivatives. rsc.orgrsc.org |
| Condensed Piperidines | Hydrogen borrowing [5+1] annulation. mdpi.com | Access to stereoselectively substituted piperidines. mdpi.com |
| Spiropiperidines | Multicomponent reactions, dearomatization/cyclization. mdpi.com | Important structures in medicinal chemistry. |
| Indolizidines | Reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk | Core structure of various alkaloids. |
Contributions to Stereoselective Synthetic Strategies
Stereocontrol is a central theme in modern organic synthesis, and this compound plays a significant role in various stereoselective synthetic strategies. mdpi.comresearchgate.net Its inherent chirality can be leveraged to influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. The pre-existing stereocenters at C3 and C6 can direct the approach of reagents to a specific face of the molecule, resulting in the highly diastereoselective formation of new stereocenters.
Several powerful synthetic strategies have been developed that can be applied to or benefit from a chiral precursor like this compound:
Intramolecular Reductive Amination : This is a popular method for constructing the piperidine ring, where the stereochemistry can be controlled to generate specific isomers. researchgate.net
Asymmetric Aminohydroxylation : Key reactions like the Sharpless asymmetric aminohydroxylation can be used to install the amino and hydroxyl groups with high stereocontrol, forming the core of molecules like (-)-deoxocassine. researchgate.net
Crystallization-Induced Dynamic Resolution (CIDR) : In the synthesis of a derivative, ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key step involves a CIDR process. acs.orgresearchgate.net This technique allows for the conversion of a mixture of diastereomers into a single, desired isomer in high yield and diastereomeric excess by combining solution-phase epimerization with the selective crystallization of one diastereomer. acs.orgresearchgate.net
Metal-Catalyzed Cyclizations : Asymmetric cyclization reactions, often catalyzed by transition metals with chiral ligands, are a cornerstone of modern synthesis for creating chiral N-heterocycles. mdpi.comacs.org
These strategies underscore the importance of chiral building blocks. By starting with an enantiomerically defined material such as a specific isomer of this compound, chemists can design more efficient and predictable synthetic routes to complex chiral targets. acs.org
Application in the Construction of Advanced Organic Scaffolds
The term "advanced organic scaffolds" refers to the core molecular frameworks that serve as the foundation for complex functional molecules, particularly in drug discovery. researchgate.net this compound is an exemplary starting material for constructing such scaffolds due to its combination of a robust heterocyclic ring, stereochemical complexity, and versatile functional groups. acs.org
The synthesis of polysubstituted piperidines is a significant area of research due to their prevalence in pharmaceuticals and natural products. mdpi.comresearchgate.net Starting with this compound provides a scaffold that is already disubstituted with defined stereochemistry. This allows chemists to focus on selectively functionalizing other positions of the ring (the nitrogen atom, the oxygen of the hydroxyl group, or the carbon atoms) to create more complex, polysubstituted derivatives.
A variety of methods are employed for this purpose:
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more starting materials in a single step to create complex products, including highly substituted piperidines. mdpi.comresearchgate.net
Intramolecular Cyclization Cascades : Reactions such as the aza-Michael reaction or radical cyclizations can be used to form the piperidine ring while simultaneously introducing multiple substituents. mdpi.com
Functionalization of Pre-existing Rings : The nitrogen atom can be readily alkylated or acylated, while the hydroxyl group can be converted into other functional groups (e.g., ethers, esters, halides) to serve as handles for further elaboration, such as in cross-coupling reactions. mdpi.com
The ability to build upon the this compound framework allows for the systematic and stereocontrolled synthesis of diverse libraries of polysubstituted piperidines, which are essential for exploring structure-activity relationships in medicinal chemistry. mdpi.com
Many biologically active alkaloids feature a 2,6-disubstituted-3-piperidinol structural motif. researchgate.net This makes this compound and its derivatives direct and highly relevant building blocks for the total synthesis of these natural products and their bio-inspired analogues. researchgate.netresearchgate.net The synthesis of these complex molecules often represents a significant challenge, and the use of a pre-formed, correctly functionalized piperidine core can dramatically shorten and improve the efficiency of the synthetic route. researchgate.net
For example, the synthesis of alkaloids like (±)-solenopsin and (+)-julifloridine has been achieved using a strategy involving the reductive alkynylation of a 6-methyl-2-piperidinone, a close analogue of this compound. researchgate.net This highlights the utility of this structural framework in convergent synthetic approaches. The development of synthetic routes to these alkaloid lipids is of great interest due to their significant biological activities. researchgate.net
Table 3: Alkaloids Featuring the Substituted Piperidin-3-ol Framework
| Alkaloid | Structural Class | Noted Biological Activity/Significance |
|---|---|---|
| (+)-Cassine | Alkaloid Lipid | Component of the plant Cassia excelsa. researchgate.net |
| (-)-Prosophylline | 2,3,6-Trisubstituted Piperidine | Isolated from Prosopis species. researchgate.net |
| (-)-Spectaline | Alkaloid Lipid | Possesses a complex functionalized piperidine core. researchgate.net |
| (+)-Julifloridine | Piperidine Alkaloid | Synthesis achieved in two steps from a piperidinone derivative. researchgate.net |
| (±)-Solenopsin | 2,6-Dialkylpiperidine | Venom alkaloid from fire ants. researchgate.net |
| Cryptophorinine | 2,6-Dialkylated 1-methylpiperidin-3-ol | Isolated from Bathiorhamnus cryptophorus. doi.org |
The synthesis of these natural products and bio-inspired molecules based on the this compound scaffold continues to be an active area of research, driving the development of new synthetic methodologies and contributing to the discovery of potential new therapeutic agents. researchgate.net
Kinetic and Mechanistic Investigations of Reactions Involving 6 Methylpiperidin 3 Ol
Kinetic Studies of Oxidation and Related Transformations
The oxidation of 6-methylpiperidin-3-ol and structurally similar heterocyclic secondary alcohols has been a subject of detailed kinetic analysis. These studies provide insight into the factors governing the rate of reaction. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), pyridinium (B92312) chlorochromate (PCC), and other chromium (VI) compounds.
Kinetic investigations on the oxidation of analogous piperidinols reveal that the reactions are typically first order with respect to both the alcohol (substrate) and the oxidant. researchgate.net This indicates that the initial rate-determining step involves a bimolecular interaction between one molecule of the substrate and one molecule of the oxidizing agent.
A significant finding in these studies is the observation of a primary kinetic isotope effect. researchgate.net When the hydrogen atom on the carbon bearing the hydroxyl group (the carbinol carbon) is replaced with its heavier isotope, deuterium, a noticeable decrease in the reaction rate occurs. This suggests that the cleavage of this specific C-H bond is a critical part of the slowest, rate-determining step of the oxidation process. researchgate.net
The table below summarizes key kinetic parameters often investigated in the oxidation of piperidinols.
| Kinetic Parameter | Observation | Implication |
| Reaction Order (Substrate) | First Order | The rate is directly proportional to the concentration of this compound. |
| Reaction Order (Oxidant) | First Order | The rate is directly proportional to the concentration of the oxidizing agent. |
| Primary Kinetic Isotope Effect | Observed (kH/kD > 1) | The C-H bond at the hydroxyl-bearing carbon is broken in the rate-determining step. researchgate.net |
Elucidation of Reaction Pathways and Intermediates
The primary product resulting from the oxidation of this compound is the corresponding ketone, 6-methylpiperidin-3-one. Mechanistic studies, informed by kinetic data, have led to the proposal of specific reaction pathways and the identification of key intermediates.
For oxidations involving reagents like N-chloropiperidones in an acidic medium, a mechanism involving a free radical intermediate has been proposed. researchgate.net The kinetic isotope effect strongly supports a pathway where the hydrogen from the carbinol carbon is abstracted in the rate-limiting step. researchgate.net
In catalytically driven transformations, the pathways can be more complex. For instance, in "hydrogen borrowing" cascades catalyzed by iridium(III) complexes, this compound can undergo a sequence of reactions within a single pot. mdpi.com The proposed mechanism involves:
Oxidation: The iridium catalyst first oxidizes the alcohol to an intermediate ketone. mdpi.com
Condensation: This ketone can then react with an amine (if present) to form an enamine or imine intermediate.
Reduction: The catalyst, which had stored the hydrogen from the initial oxidation step, then reduces the newly formed C=N bond to yield a new, more complex piperidine (B6355638) derivative. mdpi.com
This highlights that the ketone, 6-methylpiperidin-3-one, is a central intermediate in many transformations starting from this compound. Other reactions, such as reductive amination, also proceed via the oxidation of the alcohol to an aldehyde or ketone intermediate, which is then converted to the final amine product. nih.gov
Catalytic Roles and Effects of Reaction Conditions in Transformations
Catalysts and reaction conditions play a pivotal role in directing the transformations of this compound, influencing reaction rates, selectivity, and even the final product structure.
Catalytic Roles: A diverse range of catalysts are employed in reactions involving this compound.
Transition Metal Catalysts: Metals such as Iridium, Rhodium, Palladium, and Copper are central to many transformations. mdpi.comresearchgate.net Iridium catalysts are noted for their role in hydrogen borrowing cascades, which utilize the hydroxyl group's reactivity. mdpi.com Palladium on carbon (Pd/C) is a standard catalyst for reductions.
Acid/Base Catalysis: The reaction environment's pH is critical. Acidic conditions are frequently used for oxidation reactions. researchgate.net Conversely, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the hydroxyl group, converting it into a more potent nucleophile for substitution reactions.
Biocatalysts: Enzymes, such as transaminases, can be used to perform highly stereoselective transformations on related piperidine structures, showcasing an advanced method of catalytic control. acs.orgresearchgate.net
Effects of Reaction Conditions: The outcome of a reaction is highly dependent on the specific conditions employed.
Temperature: Temperature can dictate the reaction pathway. For example, in certain reductive processes, lower temperatures might favor the formation of the alkanolamine, whereas higher temperatures could lead to complete deoxygenation.
Solvents: The choice of solvent can impact the efficiency and stereoselectivity of a reaction. mdpi.com
Reagents: The specific reagent chosen determines the transformation. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will have a different outcome than using a milder oxidizing agent like PCC.
Physical Processes: In advanced synthetic methods, physical conditions can be coupled with chemical reactions. For instance, crystallization-induced dynamic resolution uses the differing solubilities of diastereomeric salts to drive an equilibrium towards a single, desired stereoisomer in solution. researchgate.netresearchgate.net
The following table summarizes various catalysts and conditions for key transformations of this compound and related structures.
| Transformation | Catalyst(s) | Typical Reagents & Conditions | Resulting Product Type |
| Oxidation | None required | KMnO₄, CrO₃, or PCC in an appropriate solvent. | Ketone (6-Methylpiperidin-3-one) |
| Nucleophilic Substitution | Base (e.g., NaH, K₂CO₃) | An electrophile (e.g., isonicotinonitrile), heated to reflux. | Ether derivative |
| "Hydrogen Borrowing" Amination | Iridium(III) complexes | An amine, heat. mdpi.com | N-substituted piperidine derivative |
| Reduction | Palladium on Carbon (Pd/C) | Hydrogen gas (H₂). | 6-Methylpiperidine |
Future Directions and Emerging Research Avenues in 6 Methylpiperidin 3 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure piperidine (B6355638) derivatives has spurred the development of more environmentally friendly and efficient synthetic methodologies. Future research is increasingly focused on moving away from classical, multi-step syntheses toward greener alternatives.
Research is also directed at improving existing catalytic systems. The hydrogenation of substituted pyridines is a common route to piperidines. mdpi.com Future work aims to develop catalysts that are more robust, require lower catalyst loading, and are effective under milder conditions, reducing both cost and environmental impact. mdpi.com The use of biomass-derived platform chemicals, such as furfural (B47365), as starting materials for N-heterocycles is another key strategy being explored to reduce reliance on fossil fuels. researchgate.net
Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives
| Synthetic Approach | Key Features | Advantages | Challenges |
|---|---|---|---|
| Biocatalytic Synthesis | Use of enzymes (e.g., transaminases) for asymmetric transformations. acs.org | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.org | Enzyme stability, substrate scope, and cost can be limiting factors. |
| Catalytic Hydrogenation | Reduction of pyridine (B92270) precursors using metal catalysts (e.g., Palladium, Rhodium). mdpi.com | High yields, applicable to a wide range of substrates. | Often requires high pressure/temperature, use of expensive and toxic heavy metals. |
| Biomass Conversion | Synthesis from renewable feedstocks like furfural or other biomass-derived chemicals. researchgate.net | Sustainable, reduces dependence on petrochemicals. | Routes can be low-yielding and require significant process optimization. researchgate.net |
| Crystallization-Induced Dynamic Resolution | In-situ racemization and crystallization of one diastereomer from a mixture. acs.org | High diastereomeric excess, can simplify purification. | Requires specific crystallization behavior of the target molecule. |
Exploration of New Reactivity Modes and Transformations
While the fundamental reactivity of the hydroxyl and amine groups in 6-methylpiperidin-3-ol is understood, ongoing research seeks to uncover novel transformations and expand its utility as a synthetic intermediate. The chiral nature of this compound makes it an important building block for creating complex, enantiomerically pure molecules.
Current research demonstrates its participation in standard reactions such as oxidation of the hydroxyl group to a ketone, reduction, and nucleophilic substitution. For example, the hydroxyl group can act as a nucleophile, reacting with compounds like isonicotinonitrile in the presence of a base to form ether linkages, creating more complex derivatives.
Future explorations will likely focus on:
C-H Activation: Direct functionalization of the piperidine ring's C-H bonds would provide a more atom-economical route to complex derivatives, avoiding the need for pre-functionalized starting materials.
Asymmetric Catalysis: Using this compound and its derivatives as chiral ligands in metal-catalyzed reactions is a growing field. Its stereochemistry can be used to induce asymmetry in a wide range of chemical transformations.
Ring-Opening and Rearrangement: Exploring reactions that involve the selective opening or rearrangement of the piperidine ring could lead to the synthesis of other valuable heterocyclic or acyclic structures.
Novel Cyclizations: Developing new methods for intramolecular cyclization to form the piperidine ring itself remains a key objective in modern organic chemistry, with techniques like metal-catalyzed diene cyclization showing promise for creating substituted piperidines with high stereoselectivity. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound and its derivatives. techscience.com By simulating molecular properties and interactions, researchers can predict reactivity, biological activity, and material characteristics before undertaking costly and time-consuming laboratory synthesis.
Key applications of computational modeling in this context include:
Structure-Activity Relationship (SAR) Studies: In silico screening and molecular docking can predict the binding affinity of this compound derivatives to biological targets such as enzymes or receptors. isciii.es For example, computational workflows can be used to screen libraries of virtual compounds against targets like G-protein coupled receptors (GPCRs) or kinases to identify promising lead candidates.
Reaction Mechanism Elucidation: Quantum mechanical calculations can model transition states and reaction pathways, providing insight into the mechanisms of known and novel transformations. This understanding can guide the optimization of reaction conditions to improve yields and selectivity.
Material Property Prediction: For applications in materials science, computational models can predict physical properties such as crystal structure, solubility, and stability. techscience.com Techniques like X-ray crystallography analysis, often refined using software like SHELX, are used to confirm the 3D conformation of these molecules in the solid state.
Machine Learning and AI: AI-driven models, trained on large datasets of chemical reactions and properties, can predict the outcomes of new synthetic routes or design novel molecules with desired characteristics from the ground up. techscience.commdpi.com
Table 2: Computational Techniques in Piperidine Chemistry
| Technique | Application | Example |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of a molecule to a protein target. | Using AutoDock Vina to screen pyrazole-piperidine hybrids against serotonin (B10506) receptors. |
| Quantum Mechanics (QM) | Elucidates reaction mechanisms and predicts electronic properties. | Calculating transition state energies for a novel cyclization reaction. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study conformational changes. | Analyzing the conformational flexibility of the piperidine ring in different solvents. |
| Machine Learning (ML) | Predicts properties or reaction outcomes based on existing data. mdpi.com | Developing an AI model to predict the biological activity of new this compound derivatives. |
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with automated and continuous-flow systems represents a significant leap forward for both laboratory-scale discovery and industrial-scale production. scribd.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and greater efficiency. syrris.comamidetech.com
For industrial production, continuous flow reactors can optimize the synthesis of piperidine derivatives. This approach allows for efficient catalyst recycling, reduced reaction times, and higher throughput. For example, analogous piperidine syntheses in flow systems have demonstrated residence times of 10-30 minutes and throughputs of 50-100 g/h, with catalysts being reused for multiple batches without significant loss of activity.
In research and discovery, automated flow systems enable the rapid synthesis and screening of large libraries of this compound derivatives. syrris.com By linking synthesis, purification, and analysis in a continuous, computer-controlled process, researchers can quickly explore a vast chemical space to identify molecules with optimal properties. scribd.com This technology, especially when coupled with machine learning algorithms for intelligent experimental design, can dramatically accelerate the development of new drugs and materials based on the this compound scaffold. syrris.com
Q & A
Q. What criteria distinguish high-quality research on this compound in peer-reviewed journals?
- Quality Indicators :
- Reproducibility : Detailed synthetic procedures (e.g., molar ratios, reaction times) and spectral accession numbers (e.g., PubChem CID 419490) .
- Theoretical Context : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Conflict Resolution : Transparent discussion of data limitations (e.g., low yield in stereoselective steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
